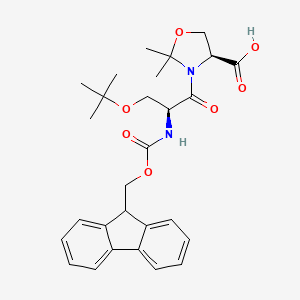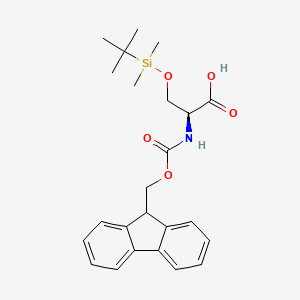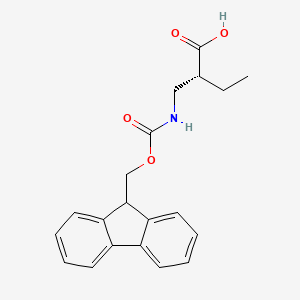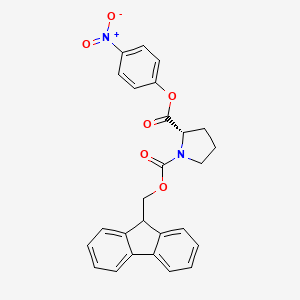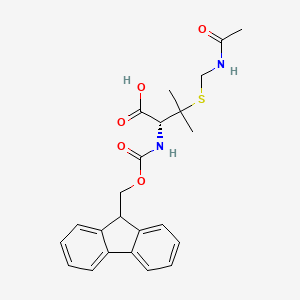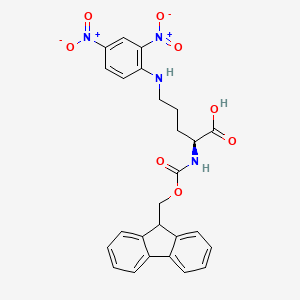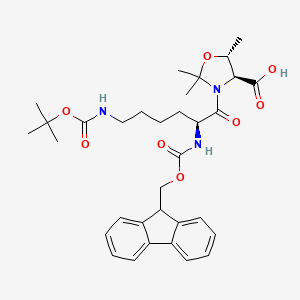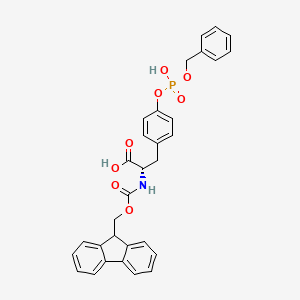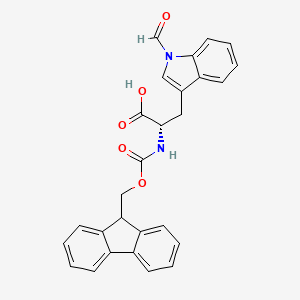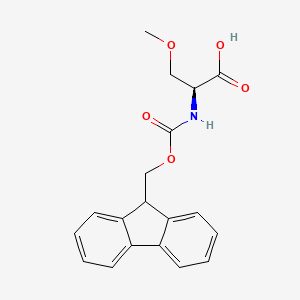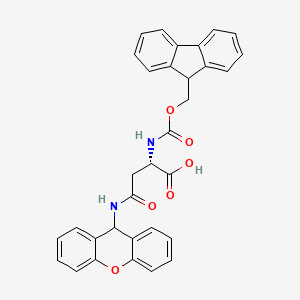
Fmoc-Asn(Xan)-OH
Vue d'ensemble
Description
Fmoc-Asn(Xan)-OH is an amino acid derivative that is widely used in peptide synthesis and is an important reagent in the field of biochemistry. Fmoc-Asn(Xan)-OH is an amino acid derivative of asparagine (Asn) and is composed of an Fmoc group, a side chain of Asn, and an OH group. It is used in peptide synthesis as a protecting group for the amide nitrogen of Asn and is also used in the synthesis of peptide drugs.
Applications De Recherche Scientifique
Peptide Synthesis : Fmoc-Asn(Xan)-OH is primarily used in Fmoc solid-phase peptide synthesis. It has been employed in synthesizing several challenging peptides, showing effectiveness in deblocking and coupling processes (Han et al., 1996).
Synthesis of Selenocysteine Derivatives : This compound has been used in the synthesis of selenocysteine SPPS derivatives, offering practical alternatives to traditional Fmoc-derivatives available to peptide chemists. It has demonstrated stability and effectiveness in peptide deprotection behavior (Flemer, 2015).
Glycopeptide Synthesis : Fmoc-Asn(Xan)-OH is also used in the automated solid-phase synthesis of glycopeptides, particularly for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides (Otvos et al., 1990).
Dipeptide Surrogates Synthesis : It's involved in the preparation of novel dipeptide surrogates from asparagine, aromatic aldehydes, and Fmoc-protected amino acid chlorides. This has led to insights into stereochemistry and molecular conformations relevant to peptide science (Konopelski et al., 1999).
Ultrasound Sonication Applications : Fmoc-Asn(Xan)-OH has been used in ultrasound sonication studies for selective de-O-acetylation processes, demonstrating high yield and purity in reactions (Sun Bing-yan, 2015).
Hydrogel Formation : The compound has been utilized in the formation of stable supramolecular hydrogels from Fmoc-protected synthetic dipeptides, showing potential for applications in nanotechnology and material science (Adhikari & Banerjee, 2011).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJDYJRHPNVAM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Xan)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



